4-Amino-N,N-diethylaniline sulphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N,N-diethylaniline sulphite is an organic compound with the molecular formula C10H18N2O3S. It is a derivative of aniline, where the amino group is substituted with diethyl groups, and it is combined with sulphite. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-diethylaniline sulphite typically involves the reaction of p-phenylenediamine with diethyl ether to form N,N-diethyl-p-phenylenediamine. This intermediate is then reacted with sulphurous acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N,N-diethylaniline sulphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-N,N-diethylaniline sulphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 4-Amino-N,N-diethylaniline sulphite involves its interaction with molecular targets through its amino and diethyl groups. These interactions can lead to the formation of various intermediates, which then participate in further chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-p-phenylenediamine: Similar structure but without the sulphite group.
N,N-Dimethyl-p-phenylenediamine: Similar structure with methyl groups instead of ethyl groups.
4-Amino-N,N-diethylaniline sulphate: Similar compound with sulphate instead of sulphite.
Uniqueness
4-Amino-N,N-diethylaniline sulphite is unique due to the presence of the sulphite group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where sulphite functionality is required.
Eigenschaften
CAS-Nummer |
74332-62-0 |
---|---|
Molekularformel |
C10H18N2O3S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
4-N,4-N-diethylbenzene-1,4-diamine;sulfurous acid |
InChI |
InChI=1S/C10H16N2.H2O3S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-4(2)3/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3) |
InChI-Schlüssel |
FULOTKQZFAERET-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N.OS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.